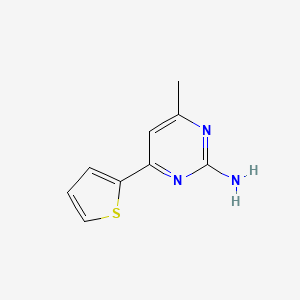

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 26963-43-9

Cat. No.: VC1976330

Molecular Formula: C9H9N3S

Molecular Weight: 191.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26963-43-9 |

|---|---|

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.26 g/mol |

| IUPAC Name | 4-methyl-6-thiophen-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |

| Standard InChI Key | HOVGXOGNNMTUTM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N)C2=CC=CS2 |

| Canonical SMILES | CC1=CC(=NC(=N1)N)C2=CC=CS2 |

Introduction

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is specifically modified with a thiophen-2-yl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring.

Synthesis and Preparation

The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. These may include condensation reactions between appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, followed by amination steps to introduce the amino group at the 2-position of the pyrimidine ring.

Synthesis Steps

-

Starting Materials: Thiophene-2-carbaldehyde or similar derivatives can be used as starting materials.

-

Condensation Reaction: The thiophene derivative is reacted with a pyrimidine precursor to form the core structure.

-

Amination: Introduction of the amino group at the 2-position of the pyrimidine ring.

Potential Applications

-

Antimicrobial Agents: Some pyrimidine derivatives have shown antimicrobial properties.

-

Anticancer Agents: Pyrimidines can interfere with DNA synthesis, making them potential anticancer agents.

-

Neuroprotective Agents: Certain pyrimidine derivatives have been explored for neuroprotective effects.

Research Findings and Future Directions

Research on 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is limited, but studies on similar compounds suggest potential applications in drug discovery. Future research should focus on synthesizing analogs with varying substituents to explore their biological activities and optimize their pharmacological profiles.

Future Research Directions

-

Biological Activity Screening: Assess the compound's activity against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound to enhance its biological activity.

-

Pharmacokinetic and Toxicity Studies: Evaluate the compound's safety and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume